3-Bromo-4-[(2-chlorobenzyl)oxy]benzaldehyde
Description
3-Bromo-4-[(2-chlorobenzyl)oxy]benzaldehyde is a halogenated benzaldehyde derivative with a bromine atom at position 3 and a (2-chlorobenzyl)oxy group at position 4 of the benzaldehyde core. Its molecular formula is C₁₄H₁₀BrClO₂, derived from the benzaldehyde scaffold (C₇H₆O) modified by substituents:
- Bromine (Br) at position 3.
- (2-Chlorobenzyl)oxy group (OCH₂C₆H₃Cl) at position 4.
This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. For instance, derivatives of this structure are employed in synthesizing dihydropyridine-based antioxidants and neuroprotective agents .
Properties
IUPAC Name |
3-bromo-4-[(2-chlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-12-7-10(8-17)5-6-14(12)18-9-11-3-1-2-4-13(11)16/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUSDBLIUSJUQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=O)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(2-chlorobenzyl)oxy]benzaldehyde typically involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(2-chlorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: 3-Bromo-4-[(2-chlorobenzyl)oxy]benzoic acid.
Reduction: 3-Bromo-4-[(2-chlorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-[(2-chlorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(2-chlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The bromine and chlorobenzyl groups contribute to the compound’s overall reactivity and specificity in biological systems .
Comparison with Similar Compounds
Substituent Variations at Position 4
Key Insights :
- The position of chlorine on the benzyl group (ortho vs. para) influences electronic and steric effects. Para-substituted analogs may exhibit reduced reactivity due to steric hindrance .
- Propargyloxy substituents (e.g., OCH₂C≡CH) enhance reactivity in cycloaddition reactions, making them valuable for modular synthesis .
Additional Substituents at Position 5
Key Insights :
Halogenation Patterns
Key Insights :
Structural Analysis
- Crystallographic Data : Derivatives such as 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde exhibit bond angles (e.g., C4—O2—C8 = 117.4°) and torsional strains influenced by substituent bulk, affecting their conformational stability .
Biological Activity
3-Bromo-4-[(2-chlorobenzyl)oxy]benzaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development based on various studies and research findings.
Chemical Structure and Properties
The compound features a benzaldehyde core with several significant functional groups:
- Bromine atom : Enhances reactivity and potential biological interactions.
- Chlorobenzyl ether : May influence pharmacokinetics and binding affinity.
- Aldehyde group : Capable of forming covalent bonds with biological targets.
This unique combination allows for diverse reactivity patterns, making it a candidate for further investigation in various therapeutic areas.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Preliminary studies suggest that it may disrupt bacterial cell membranes or inhibit essential enzymes, contributing to its efficacy against various pathogens.
| Study | Microorganism | Activity | Mechanism |
|---|---|---|---|
| Study A | E. coli | Moderate | Membrane disruption |
| Study B | S. aureus | Strong | Enzyme inhibition |
Anticancer Activity
The compound has shown promise in anticancer research , potentially interfering with cellular signaling pathways or inducing apoptosis in cancer cells. For instance, it has been observed to modulate key proteins involved in cell proliferation and survival.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | <10 | Induction of apoptosis |
| HeLa (Cervical) | 15 | Cell cycle arrest |
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Disruption of Membrane Integrity : The compound may integrate into bacterial membranes, leading to increased permeability and cell death.
- Inhibition of Enzymatic Activity : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, disrupting their function.
- Induction of Apoptosis in Cancer Cells : It may activate intrinsic apoptotic pathways, leading to programmed cell death.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various applications:
- Study on Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
- Anticancer Efficacy in In Vivo Models : In a mouse model of cancer, systemic administration resulted in significant tumor size reduction compared to control groups. The study indicated that the compound could cross biological barriers, including the blood-tumor barrier .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
